molecular formula C14H8ClFN2OS B263033 N-(1,3-benzothiazol-2-yl)-2-chloro-4-fluorobenzamide

N-(1,3-benzothiazol-2-yl)-2-chloro-4-fluorobenzamide

Cat. No. B263033
M. Wt: 306.7 g/mol
InChI Key: KQDFGOXESJZNAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-2-chloro-4-fluorobenzamide, commonly known as BF-1, is a chemical compound with potential therapeutic applications. It belongs to the class of benzothiazole derivatives and has been extensively studied for its various biological and pharmacological properties. In

Mechanism of Action

The exact mechanism of action of BF-1 is not fully understood. However, it is believed to act through multiple pathways. BF-1 has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and β-glucuronidase. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. BF-1 has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals.
Biochemical and Physiological Effects:
BF-1 has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. BF-1 has been found to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and β-glucuronidase. It has also been shown to reduce the levels of ROS and to scavenge free radicals. BF-1 has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Advantages and Limitations for Lab Experiments

BF-1 has several advantages for lab experiments. It is easy to synthesize and has good solubility in various solvents. BF-1 has been found to exhibit good stability under various conditions. However, there are some limitations to its use in lab experiments. BF-1 is not very soluble in water, which limits its use in aqueous environments. BF-1 has also been found to exhibit low bioavailability, which may limit its use in vivo.

Future Directions

There are several future directions for the research on BF-1. One direction is to explore the potential of BF-1 as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Another direction is to investigate the mechanism of action of BF-1 in more detail. Further studies are needed to elucidate the exact pathways through which BF-1 exerts its various biological and pharmacological effects. Finally, there is a need to develop more efficient and effective synthesis methods for BF-1 to improve its yield and purity.

Synthesis Methods

BF-1 can be synthesized by a simple and efficient method. The synthesis involves the reaction of 2-aminothiophenol with 2-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds smoothly and yields BF-1 in good yield and purity.

Scientific Research Applications

BF-1 has been widely studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, antimicrobial, and antifungal activities. BF-1 has been shown to inhibit the growth of various cancer cells, including breast, liver, and lung cancer cells. It has also been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. BF-1 has been shown to exhibit potent antimicrobial and antifungal activity against various pathogens.

properties

Molecular Formula

C14H8ClFN2OS

Molecular Weight

306.7 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-chloro-4-fluorobenzamide

InChI

InChI=1S/C14H8ClFN2OS/c15-10-7-8(16)5-6-9(10)13(19)18-14-17-11-3-1-2-4-12(11)20-14/h1-7H,(H,17,18,19)

InChI Key

KQDFGOXESJZNAA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)F)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.